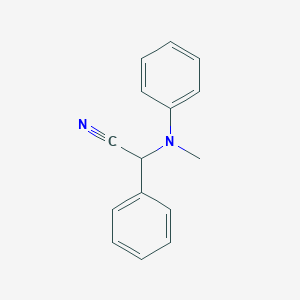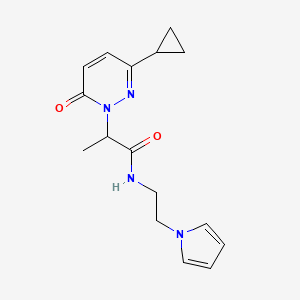
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide involves the reaction of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid with 2-(1H-pyrrol-1-yl)ethylamine, followed by the addition of propanoyl chloride to form the final product.
Starting Materials
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid, 2-(1H-pyrrol-1-yl)ethylamine, Propanoyl chloride
Reaction
Step 1: 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is reacted with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamide., Step 2: Propanoyl chloride is added to the reaction mixture and the reaction is allowed to proceed to completion to form the final product N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide., Step 3: The product is purified by column chromatography using a suitable solvent system.
Mecanismo De Acción
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide works by activating PKC, a family of enzymes that play a key role in cell signaling and regulation. PKC activation leads to the phosphorylation of a wide range of target proteins, which can have a variety of effects on cell behavior. In the case of cancer cells, PKC activation leads to the induction of apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibits the expression of anti-apoptotic proteins, such as Bcl-2. N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its anticancer activity. However, N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide also has some limitations. It is a highly reactive compound that can be difficult to handle, and it has limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide-based therapies for the treatment of cancer. Another area of research is the identification of new targets for PKC activation, which could lead to the development of new anticancer agents. Finally, there is interest in exploring the potential of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide for the treatment of other diseases, such as psoriasis and Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including melanoma, non-small cell lung cancer, and squamous cell carcinoma. N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide works by activating protein kinase C (PKC), which leads to the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-8-11-19-9-2-3-10-19)20-15(21)7-6-14(18-20)13-4-5-13/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDUBAEVUHURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)
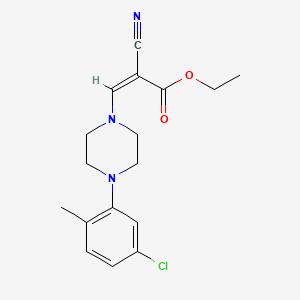
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
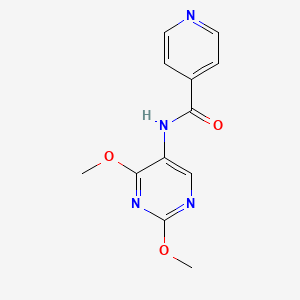
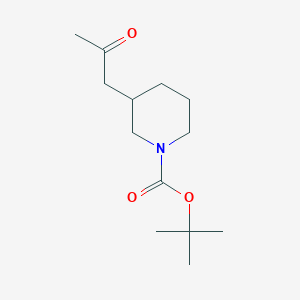
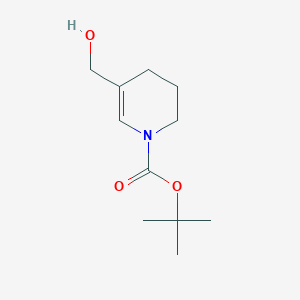

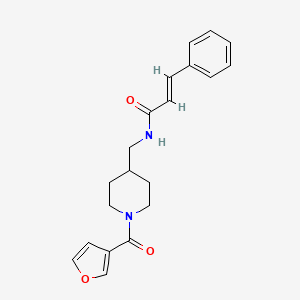
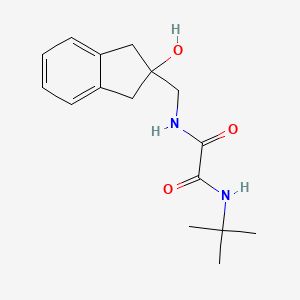
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
